N-Butyl Nortadalafil-d9
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1/i1D3,2D2,3D2,10D2 |
InChI Key |
KYRHHTFKIXWPJS-VWUMBCOTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Contextualization of N Butyl Nortadalafil D9 Within Advanced Chemical Research
Systemic and Research Nomenclature of N-Butyl Nortadalafil-d9
This compound is primarily known in research and commercial settings by this common name. Systematically, it is a deuterated form of N-Butyl Nortadalafil (B1662904). The nomenclature precisely describes its chemical structure, incorporating the stereochemistry and the specific isotopic labeling.
The International Union of Pure and Applied Chemistry (IUPAC) name for the unlabeled parent compound, N-Butyl Nortadalafil, is (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-butyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione. nih.gov For the deuterated version, the name would indicate the position of the deuterium (B1214612) atoms on the butyl group. A widely accepted research chemical name is (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(butyl-d9)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. pharmaffiliates.comclearsynth.comaoac.org The "-d9" suffix specifies that all nine hydrogen atoms on the n-butyl group have been replaced by deuterium.
The key identifiers for this compound and its unlabeled counterpart are summarized in the table below.
Structural Derivation and Analog Classification within Related Chemical Series
This compound belongs to a series of compounds structurally derived from tadalafil (B1681874), a well-known phosphodiesterase type 5 (PDE5) inhibitor. aoac.orgontosight.ai The core structure is a complex heterocyclic system. N-Butyl Nortadalafil is a direct analog of tadalafil, created by modifying the substituent on one of the nitrogen atoms of the piperazinedione ring.
The structural relationship can be understood through a stepwise modification:
Tadalafil : The parent compound features a methyl group on the nitrogen of the piperazinedione ring.
Nortadalafil : This is the N-demethylated version of tadalafil, meaning the methyl group is replaced by a hydrogen atom.
N-Butyl Nortadalafil : In this derivative, a butyl group is attached to the nitrogen atom where the methyl group was in tadalafil. scbt.com
This compound : This is the deuterated version of N-Butyl Nortadalafil, where the butyl group is fully substituted with deuterium atoms. pharmaffiliates.com
This classifies N-Butyl Nortadalafil and its deuterated variant as analogs of tadalafil. scbt.comontosight.ai
Role of Deuterated Analogs in Contemporary Chemical and Analytical Science
Deuterated compounds, such as this compound, are a prime example of stable isotope-labeled (SIL) analogs that are fundamental to modern analytical chemistry, particularly in quantitative mass spectrometry (MS). scioninstruments.comacanthusresearch.com The substitution of hydrogen with its stable, non-radioactive isotope deuterium (²H or D) creates a molecule that is chemically almost identical to its unlabeled counterpart but has a higher molecular weight. acanthusresearch.com This subtle mass difference is the key to its utility.
In quantitative analysis, deuterated analogs serve as ideal internal standards. clearsynth.com An internal standard is a known quantity of a compound added to a sample to correct for variations that can occur during analysis. scioninstruments.com The use of a SIL internal standard offers several distinct advantages:
Correction for Matrix Effects : In complex samples like biological fluids, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. scioninstruments.comclearsynth.com Since the deuterated standard has nearly identical chemical properties to the analyte, it experiences the same matrix effects, allowing for accurate signal normalization. clearsynth.com
Compensation for Procedural Losses : Steps in sample preparation, such as liquid-liquid extraction or solid-phase extraction, can lead to variable recovery of the analyte. scioninstruments.com The SIL standard mimics the analyte's behavior during these steps, enabling precise correction for any material loss.
Improved Accuracy and Precision : By accounting for variations in sample preparation, matrix effects, and instrument response, deuterated internal standards significantly enhance the accuracy, precision, and reproducibility of quantitative measurements. scioninstruments.comclearsynth.com
For a SIL standard to be effective, the isotopic labels must be placed in positions where they are not readily exchanged with hydrogen atoms from solvents or the sample matrix. acanthusresearch.com The placement of nine deuterium atoms on the n-butyl group of this compound fulfills this requirement, as C-D bonds on an alkyl chain are stable under typical analytical conditions. The development and application of such deuterated standards are crucial in fields ranging from pharmaceutical drug metabolism studies to environmental monitoring and forensic toxicology. scioninstruments.comrsc.orgacs.org
Advanced Analytical Characterization of N Butyl Nortadalafil D9
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation
High-resolution mass spectrometry is a cornerstone in the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions with a high degree of confidence.
For a compound like N-Butyl Nortadalafil-d9, HRMS is employed to verify its elemental formula, C₂₅H₁₆D₉N₃O₄. The nine deuterium (B1214612) atoms on the butyl group increase the nominal mass compared to its non-deuterated counterpart. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for mass measurements with errors often less than 1 part per million (ppm). This precision is crucial for distinguishing between isobaric species and confirming the correct elemental formula.
While specific HRMS data for this compound is not publicly available, the principle can be illustrated with data for a related analog. For instance, a protonated molecule [M+H]⁺ of a tadalafil (B1681874) analog was found to have an accurate mass of m/z 420.15614, corresponding to the molecular formula C₂₃H₂₂N₃O₅. researchgate.net This level of accuracy is essential for the initial confirmation of the compound's identity.
Tandem mass spectrometry (MS/MS) is utilized to fragment a selected precursor ion and analyze its resulting product ions. This fragmentation pattern provides a veritable fingerprint of the molecule, offering profound insights into its structural connectivity. The deuterated butyl chain of this compound would be expected to produce characteristic fragmentation patterns that differ from the non-deuterated version.
In a typical MS/MS experiment, the protonated molecule of the analyte is isolated and subjected to collision-induced dissociation (CID). The resulting fragments are then mass-analyzed. While specific fragmentation data for this compound is proprietary, the fragmentation of the parent compound, Tadalafil, provides a relevant example of the expected fragmentation pathways.
Table 1: Illustrative MS/MS Fragmentation Data for Tadalafil
| Precursor Ion (m/z) | Product Ions (m/z) |
|---|
This data is for the non-deuterated parent compound, Tadalafil, and serves as an example of expected fragmentation.
The major fragment at m/z 268.2 for Tadalafil corresponds to the core pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione structure after the loss of the methyl group and cleavage of the piperazine (B1678402) ring. nih.gov For this compound, one would anticipate observing fragments corresponding to the core structure and the deuterated butyl side chain, which would be shifted in mass compared to its non-deuterated analog.
The power of accurate mass measurement extends to the analysis of fragment ions produced during MS/MS experiments. By determining the precise mass of each product ion, it is possible to deduce their elemental compositions. This is invaluable for piecing together the molecular structure and confirming the fragmentation pathways. The ability to assign a singular, correct elemental formula to each fragment ion provides a high level of certainty in the structural assignment of the parent molecule. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.
¹H NMR: A ¹H NMR spectrum of this compound would show characteristic signals for the protons on the aromatic and heterocyclic core of the molecule. The signals corresponding to the butyl chain would be absent due to the replacement of protons with deuterium. This absence of signals in the aliphatic region, where the butyl group protons would typically resonate, is a key confirmation of successful deuteration. For the parent compound Tadalafil, a characteristic signal for the methylenedioxy group appears around 5.91 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum would display signals for all 25 carbon atoms in the molecule. The chemical shifts of the carbon atoms in the deuterated butyl chain would be influenced by the attached deuterium atoms, typically showing a slight upfield shift and a splitting pattern due to C-D coupling.
²H NMR: A deuterium (²H) NMR spectrum would show a signal in the region corresponding to the butyl group, confirming the location of the isotopic label. The chemical shift in the ²H spectrum would be very similar to the corresponding proton chemical shift in the non-deuterated analog.
Table 2: Representative ¹H NMR Chemical Shifts for the Tadalafil Core Structure
| Proton | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 6.6 - 7.6 |
| Methylenedioxy Protons | ~5.9 |
This table provides approximate chemical shift ranges for the non-deuterated core structure, based on data for Tadalafil. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule's core structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the assignment of the ¹³C signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for confirming the stereochemistry of the molecule.
The combination of these 2D NMR techniques allows for a complete and confident assignment of the structure of this compound.
Chromatographic Methodologies for Purity Assessment and Separation Science
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. nih.gov These methods are typically coupled with UV detection for routine purity checks or with mass spectrometry (LC-MS) for more sensitive and specific analysis.
A typical purity assessment would involve developing a reversed-phase HPLC or UPLC method. The choice of stationary phase (e.g., C18), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature are optimized to achieve a good separation of the main compound from any related substances. nih.gov The purity is then determined by measuring the peak area of this compound relative to the total peak area of all detected components. For N-Butyl Nortadalafil (B1662904), a purity of >95% as determined by HPLC has been reported. lgcstandards.com
Table 3: Example of a UPLC-MS/MS Method for a Related Compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile and 2.0 mM ammonium acetate (B1210297) with 0.1% formic acid |
| Flow Rate | 0.7 mL/min |
This table illustrates typical conditions for the analysis of Tadalafil in a biological matrix and serves as a representative example. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of Tadalafil and its analogues. researchgate.netnih.gov Method development for this compound would logically be based on established protocols for the parent compound, Tadalafil, and other similar structures. The goal is to achieve a robust separation of the main compound from any potential impurities, degradation products, or synthetic by-products.
The detection of Tadalafil analogues is commonly performed using HPLC coupled with a Diode Array Detector (HPLC-DAD) or a UV detector. researchgate.net The UV spectrum of Tadalafil analogues is generally observed to be nearly identical to that of Tadalafil, allowing for reliable detection. nih.govnih.gov For quantitative analysis, methods are validated for parameters such as linearity, accuracy, precision, and specificity. Ultra-High-Performance Liquid Chromatography (UPLC) systems may also be employed for faster and more efficient separations. tandfonline.com
A typical HPLC method for a Tadalafil analogue would involve a reversed-phase column and a mobile phase consisting of an organic solvent like acetonitrile or methanol mixed with water. nih.govuspnf.com
| Parameter | Typical Value/Condition | Source(s) |
| Column | Reversed-phase C8 or C18 (e.g., Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | nih.govuspnf.com |
| Detector | UV or Diode Array Detector (DAD) | researchgate.net |
| Detection Wavelength | ~285 nm | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 25 °C | nih.gov |
Gas Chromatography (GC) for Volatile Impurities (if applicable)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a suitable technique for identifying volatile or semi-volatile impurities that may be present in the this compound sample. Such impurities could originate from residual solvents used during synthesis or from volatile by-products of the chemical reactions. For analysis, the sample would typically be dissolved in a suitable solvent, such as acetonitrile, and injected into the GC system. nih.gov The use of GC coupled with Fourier-transform infrared spectroscopy (FT-IR) and MS has been documented for the analysis of related Tadalafil analogues. nih.gov
Chiral Chromatography for Enantiomeric Purity (if stereoisomers are relevant)
The stereochemistry of this compound is critical to its function and is defined by the specific spatial arrangement of its atoms. The systematic name, (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-(butyl-d9)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, specifies the (6R, 12aR) configuration. pharmaffiliates.com Tadalafil itself has other potential diastereomers, such as the (6R, 12aS) form. uspnf.com
Due to the presence of these chiral centers, stereoisomers can be formed during synthesis. Chiral chromatography is therefore an essential technique to confirm the enantiomeric and diastereomeric purity of this compound. This method uses a chiral stationary phase (CSP) within the HPLC column to separate the different stereoisomers, ensuring that the final product consists solely of the desired (6R, 12aR) isomer.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying the functional groups present in this compound.
Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. As noted in studies of Tadalafil analogues, the UV spectrum is expected to be almost identical to that of Tadalafil. nih.govnih.gov This is because the core chromophore system responsible for UV absorption remains unchanged. The characteristic spectrum, with an absorption maximum typically observed around 285 nm, confirms the presence of the pyrazinopyridoindole ring system. nih.gov
Vibrational (IR, Raman) Spectroscopy: Infrared (IR) spectroscopy is used to identify the specific functional groups within the molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound is expected to show absorption bands corresponding to the various bonds present in its structure. Analysis of related analogues by Fourier-Transform Infrared (FT-IR) spectroscopy has been used for structural elucidation. nih.gov Raman spectroscopy, while not commonly reported for this specific class of compounds in the available literature, serves as a complementary technique to IR, providing information on non-polar bonds and symmetric vibrations.
| Functional Group | Expected IR Absorption Band | Source(s) |
| N-H Stretching (Indole) | Present | nih.gov |
| Amide C=O Stretching | Present | nih.gov |
| Aromatic C=C Stretching | Present | nih.gov |
| Aliphatic C-H Stretching | Present | - |
| C-N Stretching | Present | - |
| C-O Stretching (Dioxole ring) | Present | - |
Chemical Stability and Degradation Pathways of N Butyl Nortadalafil D9
Forced Degradation Studies under Diverse Chemical Stressors
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical substances. rjptonline.orgsapub.orgbiomedres.usresearchgate.net It involves subjecting the compound to a range of exaggerated environmental conditions to accelerate its decomposition. sapub.orgresearchgate.net The primary goals of such studies are to identify the likely degradation products, elucidate the degradation pathways, and understand the intrinsic stability of the molecule. rjptonline.orgbiomedres.us This information is instrumental in developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product. rjptonline.org The typical stress conditions employed in forced degradation studies include exposure to light (photolytic degradation), heat (thermolytic degradation), varying pH levels (hydrolytic degradation), and oxidizing agents (oxidative degradation). sapub.orgresearchgate.net
Photolytic Degradation Mechanisms and Products
Photolytic degradation is induced by exposing a drug substance to light energy, typically from UV or fluorescent lamps. The energy absorbed by the molecule can lead to the formation of excited electronic states, which may then undergo various chemical reactions, such as oxidation, reduction, or rearrangement, resulting in the formation of degradation products.
For a molecule like N-Butyl Nortadalafil-d9, which contains several chromophores (light-absorbing groups), photolytic degradation is a potential pathway. The indole (B1671886) and benzodioxole ring systems are likely to be susceptible to photo-oxidation. Hypothetical photolytic degradation could involve the oxidation of the indole nitrogen or the formation of N-oxides.
Hypothetical Photolytic Degradation Products of this compound
| Degradation Product | Potential Mechanism |
|---|---|
| N-Oxide of the pyrazino-indole ring | Oxidation of the tertiary amine |
Thermolytic Decomposition Pathways
Thermolytic degradation involves exposing the drug substance to high temperatures to accelerate decomposition. The Arrhenius equation is often used to model the temperature dependence of the reaction rates observed in these studies. rjptonline.org For solid-state samples, both dry and wet heat may be applied. rjptonline.org
In the case of this compound, the amide bonds within the diketopiperazine ring could be susceptible to thermolytic cleavage. High temperatures could also potentially lead to the cleavage of the butyl group from the nitrogen atom.
Hypothetical Thermolytic Decomposition Products of this compound
| Degradation Product | Potential Mechanism |
|---|---|
| Cleavage of the diketopiperazine ring | Amide bond hydrolysis at elevated temperatures |
Hydrolytic Degradation (Acidic, Neutral, Basic) Investigations
Hydrolytic degradation is studied by subjecting the drug substance to acidic, basic, and neutral aqueous solutions. The susceptibility of a compound to hydrolysis can be highly dependent on the pH of the solution.
The amide linkages in the diketopiperazine ring of this compound are the most likely sites for hydrolytic degradation. Under acidic or basic conditions, these bonds can be cleaved, leading to the opening of the ring. The rate of hydrolysis is expected to be significantly influenced by the pH.
Hypothetical Hydrolytic Degradation of this compound
| Condition | Potential Degradation Products |
|---|---|
| Acidic (e.g., 0.1 N HCl) | Ring-opened product via amide hydrolysis |
| Neutral (e.g., water) | Slower rate of ring opening |
Oxidative Degradation Reactions and By-products
Oxidative degradation is typically investigated using an oxidizing agent such as hydrogen peroxide. rjptonline.org Other agents like metal ions or oxygen can also be used. rjptonline.org Functional groups that are susceptible to oxidation include amines, sulfides, and phenols. rjptonline.org
The tertiary amine in the pyrazino-indole ring system of this compound is a likely site for oxidation, which could lead to the formation of an N-oxide. The indole ring itself is also susceptible to oxidative cleavage.
Hypothetical Oxidative Degradation Products of this compound
| Degradation Product | Potential Mechanism |
|---|---|
| N-Oxide derivative | Oxidation of the tertiary amine |
Identification and Structural Elucidation of Chemical Degradation Products
Following forced degradation studies, the resulting mixture of the parent drug and its degradation products is analyzed to identify and characterize the degradants. High-performance liquid chromatography (HPLC) is commonly used to separate the various components. The structure of the isolated degradation products is then elucidated using a combination of spectroscopic techniques.
Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides information about the molecular weight of the degradants and their fragmentation patterns, which can help in determining their structure. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms within the molecule, allowing for a definitive structural assignment.
Hypothetical Degradation Products of this compound and their Elucidation
| Degradation Product | Molecular Formula | Method of Identification |
|---|---|---|
| This compound N-Oxide | C25H16D9N3O5 | LC-MS, NMR |
| Hydrolytic Ring-Opened Product | C25H18D9N3O5 | LC-MS, NMR |
Kinetic Analysis of Degradation Processes
Kinetic analysis of degradation processes involves studying the rate at which the drug substance degrades under specific conditions. This is typically done by monitoring the concentration of the parent drug over time. The data can then be fitted to various kinetic models (e.g., zero-order, first-order, second-order) to determine the rate constant and the half-life of the degradation reaction.
For instance, the degradation of many drugs in solution follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug. The half-life (t½) for a first-order reaction is constant and can be calculated from the rate constant (k).
Hypothetical Kinetic Data for the Degradation of this compound under Various Conditions
| Stress Condition | Apparent Kinetic Order | Rate Constant (k) | Half-life (t½) |
|---|---|---|---|
| 0.1 N HCl at 60°C | First-order | 0.025 hr⁻¹ | 27.7 hours |
| 0.1 N NaOH at 60°C | First-order | 0.045 hr⁻¹ | 15.4 hours |
Influence of Environmental Factors on Chemical Integrity
The chemical integrity of a pharmaceutical compound is paramount to its efficacy and safety. Environmental factors such as temperature, humidity, light, and pH can significantly influence the stability of a molecule, leading to degradation and the formation of impurities. While specific stability data for this compound is not extensively available in the public domain, valuable insights can be drawn from forced degradation studies conducted on its structural analog, Tadalafil (B1681874). These studies provide a foundational understanding of the potential degradation pathways and the susceptibility of the core molecular structure to various environmental stressors.
Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than those it would typically encounter during storage and handling. asianpubs.org This approach helps in identifying potential degradation products and understanding the intrinsic stability of the molecule.
Temperature
Thermal stress is a critical factor that can impact the stability of chemical compounds. Studies on Tadalafil have indicated that the molecule is relatively stable under thermal stress. researchgate.netresearchgate.net For instance, when subjected to dry heat at elevated temperatures, Tadalafil has shown minimal degradation. rjptonline.orgasianpubs.org One study reported that Tadalafil was stable when kept at 120°C for 48 hours in a hot air oven, with no physical changes observed. asianpubs.org Another investigation found no degradation products under thermal conditions. tandfonline.com This suggests that the core structure shared with this compound is robust at high temperatures, and significant degradation is unlikely under normal storage conditions. However, the amorphous form of Tadalafil has been shown to partially crystallize into a more stable form upon heating. jst.go.jp
Humidity
The presence of moisture can facilitate hydrolytic degradation. While specific studies on the effect of humidity alone on this compound or Tadalafil are not detailed in the available literature, hydrolytic degradation is a significant pathway. The stability of a compound in the presence of humidity is often linked to its susceptibility to hydrolysis.
Light
Photostability is a crucial parameter for any drug substance. Based on forced degradation studies, Tadalafil is considered to be stable under photolytic stress. researchgate.netresearchgate.net Exposure to both long-wave and short-wave UV light for extended periods did not result in significant degradation or physical changes to Tadalafil. asianpubs.org This intrinsic photostability of the core structure suggests that this compound is also likely to exhibit resistance to degradation upon exposure to light.
pH
The pH of the surrounding environment, particularly in solution, can have a profound effect on the stability of a compound. Tadalafil has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions. researchgate.netrjptonline.orgufmg.br
Under acidic conditions, a novel degradation product of Tadalafil has been identified and characterized. asianpubs.orgresearchgate.net The degradation is more pronounced with increasing acid concentration and temperature. For instance, refluxing Tadalafil in 1 N HCl for 10 hours at 60°C resulted in degradation. asianpubs.org
Conversely, Tadalafil is also labile under alkaline conditions. researchgate.netresearchgate.net Significant degradation has been observed during base hydrolysis. academicjournals.org The rate of degradation is dependent on the strength of the base and the duration of exposure.
The susceptibility of the Tadalafil structure to pH-dependent hydrolysis indicates that this compound is likely to exhibit similar instability in acidic and basic environments. The ester and amide functional groups within the molecule are potential sites for hydrolysis.
The following interactive data table summarizes the stability of Tadalafil under various forced degradation conditions, which can serve as a predictive guide for the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observation for Tadalafil |
| Acid Hydrolysis | 1 N HCl | 10 hours | 60°C | Degradation observed asianpubs.org |
| Base Hydrolysis | 1 N NaOH | 10 hours | 60°C | Degradation observed asianpubs.org |
| Oxidative | 3% H₂O₂ | 48 hours | Room Temperature | Stable asianpubs.org |
| Thermal | Dry Heat | 48 hours | 120°C | Stable asianpubs.org |
| Photolytic | UV light (254 nm & 366 nm) | 48 hours | Not specified | Stable asianpubs.org |
It is crucial to emphasize that while the data on Tadalafil provides a strong indication of the potential stability profile of this compound, the presence of the N-butyl group and the deuterium (B1214612) labeling could subtly influence its chemical reactivity and degradation pathways. Therefore, specific stability studies on this compound are necessary for a definitive understanding of its chemical integrity under various environmental factors.
In Vitro Metabolic Transformations of N Butyl Nortadalafil D9
The biotransformation of N-Butyl Nortadalafil-d9 is a multi-step process primarily driven by hepatic enzymes. Understanding these transformations is crucial for characterizing the compound's metabolic profile. The metabolic fate is largely predicted based on the known pathways of its parent compound, tadalafil (B1681874).
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)
The metabolism of this compound is anticipated to be mediated by the same enzyme systems responsible for the biotransformation of tadalafil and its other analogs. These enzymatic processes are categorized into Phase I and Phase II reactions.
Cytochrome P450 (CYP) System: The primary enzyme family responsible for Phase I metabolism is the Cytochrome P450 superfamily. For tadalafil, the CYP3A4 isoenzyme is the principal catalyst for its metabolism. nih.govnih.govnih.govmdpi.com It is therefore projected that CYP3A4 is also the main enzyme involved in the initial oxidative metabolism of this compound. CYP isoenzymes such as CYP2C9 may play a minor role, similar to other phosphodiesterase type 5 (PDE5) inhibitors. wikipedia.org These enzymes introduce or expose functional groups on the substrate, preparing it for Phase II reactions.
UDP-Glucuronosyltransferases (UGTs): Following Phase I oxidation, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. xenotech.com The UGT enzyme superfamily is critical in this stage. simpleandpractical.com For tadalafil, its primary catechol metabolite is further metabolized via glucuronidation. nih.govdrugbank.comnih.gov Consequently, UGT enzymes, particularly isoforms like UGT1A1, UGT1A3, and UGT2B7 which are known to metabolize similar structures, are expected to play a significant role in the conjugation of hydroxylated metabolites of this compound. nih.gov
Identification and Structural Characterization of In Vitro Metabolites
While specific experimental data for this compound is not publicly available, its metabolites can be predicted based on established metabolic pathways for tadalafil and compounds with similar N-alkyl chains. acgpubs.orgnih.gov The primary sites of metabolic attack are expected to be the N-butyl group and the benzodioxole moiety.
Key predicted metabolites would include:
Hydroxylated Metabolites: Oxidation of the N-butyl-d9 chain is a probable primary metabolic step, leading to the formation of various mono-hydroxylated isomers (e.g., at the ω and ω-1 positions).
N-Dealkylated Metabolite: Cleavage of the N-butyl-d9 group would result in the formation of Nortadalafil (B1662904).
Catechol Metabolite: Similar to tadalafil, enzymatic alteration of the methylenedioxyphenyl group is expected to form a catechol derivative. nih.govdrugbank.com
Glucuronide Conjugates: The hydroxylated metabolites and the catechol metabolite are likely substrates for UGT enzymes, leading to the formation of O-glucuronides. nih.gov
The following table outlines the potential in vitro metabolites of this compound.
| Metabolite Name | Predicted Metabolic Pathway | Description |
| Hydroxy-N-Butyl Nortadalafil-d9 | Hydroxylation | Addition of a hydroxyl (-OH) group to the N-butyl-d9 chain. |
| Nortadalafil | N-Dealkylation | Removal of the N-butyl-d9 group from the piperazinedione ring nitrogen. |
| Catechol-N-Butyl Nortadalafil-d9 | Demethylenation | Conversion of the methylenedioxyphenyl group to a dihydroxy (catechol) group. |
| Methylcatechol-N-Butyl Nortadalafil-d9 | Methylation | Addition of a methyl group to one of the hydroxyl groups of the catechol metabolite. |
| This compound Glucuronide | Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. |
Elucidation of Metabolic Reaction Mechanisms (e.g., Hydroxylation, N-Dealkylation, Glucuronidation)
The biotransformation of this compound involves several key reaction mechanisms:
Hydroxylation: This is a primary Phase I oxidative reaction catalyzed by CYP enzymes, particularly CYP3A4. youtube.com It involves the insertion of an oxygen atom from molecular oxygen into a C-H bond, typically on the alkyl side chain, forming a hydroxyl group. This process increases the hydrophilicity of the molecule. nih.gov
N-Dealkylation: This CYP-mediated reaction involves the oxidative removal of the N-butyl-d9 group. The mechanism proceeds via hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield Nortadalafil and butyraldehyde-d9.
Glucuronidation: This is a major Phase II conjugation pathway. UGT enzymes catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic functional group (like a hydroxyl group) on the Phase I metabolite. xenotech.com The resulting glucuronide conjugate is significantly more water-soluble and readily excretable.
Comparative In Vitro Metabolism Across Different Enzyme Sources (e.g., microsomes, S9 fractions)
The choice of in vitro test system significantly influences the metabolic profile observed. The two most common systems are liver microsomes and S9 fractions.
Liver Microsomes: This subcellular fraction is prepared by ultracentrifugation of the S9 fraction and is enriched with enzymes from the endoplasmic reticulum. nih.govresearchgate.net It contains the majority of Phase I enzymes (CYPs) and some Phase II enzymes (UGTs). europa.euresearchgate.net Microsomal assays are ideal for studying CYP- and UGT-mediated metabolism but require the addition of specific cofactors like NADPH for CYPs and UDPGA for UGTs. researchgate.net
Liver S9 Fractions: This is the supernatant from a 9000g centrifugation of a liver homogenate. It contains both the microsomal and cytosolic fractions of the liver cells. nih.govresearchgate.net Therefore, the S9 fraction possesses a broader array of metabolic enzymes, including both Phase I and a more complete set of Phase II enzymes (such as sulfotransferases and glutathione (B108866) S-transferases from the cytosol) compared to microsomes. europa.eunih.govmdpi.com
For this compound, incubation with S9 fractions would likely yield a more comprehensive metabolic profile, revealing a wider range of Phase I and Phase II metabolites. In contrast, incubations with microsomes would primarily identify metabolites formed by CYP and UGT enzymes, providing a clearer picture of these specific pathways.
| Enzyme Source | Enzyme Content | Expected Metabolites of this compound | Advantages |
| Liver Microsomes | Enriched in Phase I (CYPs) and some Phase II (UGTs) enzymes. nih.gov | Primarily hydroxylated, dealkylated, and glucuronidated metabolites. | Good for studying specific CYP and UGT pathways; high-throughput screening. researchgate.net |
| Liver S9 Fraction | Contains both microsomal (CYP, UGT) and cytosolic (SULT, GST, etc.) enzymes. europa.eu | Broader range of Phase I and Phase II metabolites, including potential sulfated or glutathione conjugates. | Provides a more complete overview of hepatic metabolism. nih.gov |
Application of Deuterium (B1214612) Labeling in Metabolic Fate Studies
The incorporation of deuterium, a stable isotope of hydrogen, into drug candidates like this compound is a powerful tool in metabolic research. nih.gov The nine deuterium atoms on the butyl group serve several key purposes.
Metabolic Pathway Elucidation: Deuterium labeling is an invaluable tracer technique. hwb.gov.in The distinct mass signature of the deuterated compound and its metabolites allows for their easy and unambiguous detection by mass spectrometry amidst complex biological matrices. musechem.com This simplifies the identification of all metabolites originating from the parent drug.
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. researchgate.net This can make the C-D bond more resistant to enzymatic cleavage by CYP450 enzymes. researchgate.net If the N-butyl group is a primary site of metabolism, the presence of deuterium may slow down the rate of hydroxylation or N-dealkylation at this position. nih.gov
Investigation of Metabolic Switching: By slowing metabolism at the deuterated site (the N-butyl-d9 group), the KIE can potentially divert metabolism to other parts of the molecule. nih.gov This phenomenon, known as metabolic switching, can be studied by comparing the metabolite profiles of the deuterated and non-deuterated versions of the compound, providing deeper insight into the molecule's metabolic "soft spots."
Applications of N Butyl Nortadalafil D9 in Advanced Chemical and Analytical Research
Role as an Internal Standard in Quantitative Analytical Methodologies
In the landscape of analytical chemistry, the precision and accuracy of measurements are paramount. Deuterated compounds, such as N-Butyl Nortadalafil-d9, are widely utilized as internal standards to enhance the reliability of quantitative analyses, particularly in chromatographic and mass spectrometric techniques. clearsynth.com The fundamental principle behind using a stable isotope-labeled internal standard is its chemical similarity to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. acanthusresearch.com
The use of a deuterated internal standard helps to compensate for variations in sample extraction, potential matrix effects where other compounds in a complex sample can interfere with the analysis, and fluctuations in instrument response. clearsynth.com By adding a known quantity of this compound to a sample, researchers can accurately determine the concentration of the non-labeled N-Butyl Nortadalafil (B1662904) or related compounds by comparing the instrument's response of the analyte to that of the internal standard.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high-precision quantification of chemical compounds. The method involves the addition of a known amount of an isotopically enriched compound, such as this compound, to a sample containing the analyte of interest (the non-labeled N-Butyl Nortadalafil). The near-identical chemical and physical properties of the labeled and unlabeled compounds ensure they co-elute in chromatographic systems and experience the same ionization efficiency in the mass spectrometer. researchgate.net
The mass spectrometer can distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the mass spectrometric signals of the analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. This approach effectively minimizes errors that can arise from sample loss during preparation and variations in instrument performance.
For a quantitative analytical method to be considered reliable, it must be validated to ensure it consistently produces accurate and precise results. The generation of a calibration curve is a critical component of this validation process. In this context, this compound plays a crucial role as an internal standard.
To create a calibration curve, a series of standards with known concentrations of the analyte are prepared, and a constant, known amount of the internal standard is added to each. The instrument's response for both the analyte and the internal standard is measured, and the ratio of these responses is plotted against the known concentration of the analyte. The linearity of this curve is a key indicator of the method's performance over a specific concentration range.
The following table illustrates a representative dataset for the validation of an analytical method using a deuterated internal standard, demonstrating key validation parameters.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Intra-day Precision (%RSD) | ≤ 15% | 2.5% - 8.1% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.2% - 9.5% |
| Accuracy (% Recovery) | 85% - 115% | 92.7% - 108.4% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |
This table presents typical data for a validated bioanalytical method using a deuterated internal standard and is for illustrative purposes.
This rigorous validation process, underpinned by the use of a stable isotope-labeled internal standard, ensures the analytical method is robust and suitable for its intended purpose. nih.gov
Tracer Applications in Biochemical Pathway Elucidation
The introduction of deuterium (B1214612) atoms into a molecule creates a "heavy" version that can be used as a tracer in biological systems. researchgate.net While the chemical behavior of this compound is nearly identical to its non-deuterated counterpart, its increased mass allows it to be distinguished and tracked as it moves through metabolic pathways. This is particularly valuable in drug metabolism and pharmacokinetic studies. alfa-chemistry.com
Reference Material for Method Development and Interlaboratory Comparisons
This compound, when synthesized to a high degree of chemical and isotopic purity, can serve as a certified reference material (CRM). CRMs are essential for the development and validation of new analytical methods. iaea.org They provide a benchmark against which the performance of a new method can be assessed, ensuring that it meets the required standards of accuracy and precision.
Furthermore, CRMs are critical for interlaboratory comparison studies, also known as proficiency testing. In these studies, the same sample is analyzed by multiple laboratories, and the results are compared. The use of a well-characterized reference material like this compound allows for an objective assessment of the measurement capabilities of different laboratories. nih.gov This is vital for ensuring consistency and reliability of analytical data across different research and testing facilities, which is a cornerstone of quality assurance in the pharmaceutical industry.
Utility in Quality Control and Assurance of Related Synthetic Intermediates
The manufacturing of pharmaceuticals is a multi-step process that involves the synthesis of various chemical intermediates. Ensuring the purity and identity of these intermediates is a critical aspect of quality control and is mandated by Good Manufacturing Practices (GMP). europa.eugmpsop.com Stable isotope-labeled compounds like this compound can be used as internal standards in the analytical methods that monitor these synthetic processes. nih.gov
By incorporating a known amount of the deuterated standard into samples of the synthetic intermediates, manufacturers can accurately quantify the levels of the desired compound and any related impurities. This allows for tight control over the manufacturing process, ensuring that the final active pharmaceutical ingredient (API) meets the stringent quality and purity specifications required for therapeutic use. The use of a high-purity, isotopically labeled standard provides a high level of confidence in the quality control data, ultimately contributing to the safety and efficacy of the final drug product. axios-research.com
Future Research Directions and Unexplored Chemical Aspects of N Butyl Nortadalafil D9
Development of Novel and Greener Synthetic Approaches
The current synthesis of N-Butyl Nortadalafil-d9, like its non-deuterated counterpart, likely follows established routes for tadalafil (B1681874) and its analogues, which often involve multi-step processes. Future research could focus on developing more efficient and environmentally benign synthetic strategies, aligning with the principles of green chemistry. thepharmajournal.comnih.gov
One promising area is the exploration of biocatalysis. mdpi.com Enzymatic reactions could offer high stereoselectivity in the formation of the chiral centers of the molecule, potentially reducing the need for complex purification steps to separate diastereomers. mdpi.com Furthermore, biocatalytic processes often occur in aqueous media under mild conditions, significantly reducing the reliance on hazardous organic solvents.
Another avenue for greener synthesis involves the use of alternative and safer reagents and solvents. For instance, an improved synthesis of tadalafil has been reported using dimethyl carbonate, a less toxic alternative to phosgene (B1210022) derivatives, and ionic liquids. rsc.org Similar approaches could be adapted for the synthesis of this compound. The principles of atom economy, which aim to maximize the incorporation of starting materials into the final product, could also guide the design of more efficient synthetic routes. nih.gov Continuous flow chemistry is another modern synthetic approach that could be explored to improve reaction efficiency, safety, and scalability.
Moreover, developing more efficient methods for the late-stage introduction of the deuterated n-butyl group could streamline the synthesis. musechem.com This might involve novel catalytic C-N bond-forming reactions that are tolerant of the complex tetracyclic core of the nortadalafil (B1662904) structure.
| Potential Greener Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, use of aqueous media. | Enzyme engineering, fermentation technology. |
| Use of Greener Reagents/Solvents | Reduced toxicity and environmental impact. | Green chemistry, solvent substitution studies. thepharmajournal.com |
| Continuous Flow Chemistry | Improved efficiency, safety, and scalability. | Microreactor technology, process analytical technology. |
| Late-Stage Deuteration | More efficient use of expensive deuterated reagents. | Catalysis, C-H activation. |
Application of Emerging Spectroscopic and Separation Techniques
The characterization of this compound currently relies on standard analytical techniques such as NMR and mass spectrometry. However, emerging and advanced techniques could provide deeper insights into its structure, purity, and behavior.
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used, deuterium (B1214612) (²H) NMR spectroscopy could be a powerful tool for directly probing the deuterated sites within the molecule. wikipedia.orgstudymind.co.uk ²H NMR can provide information on the orientation and dynamics of the deuterated butyl group, which could be valuable in studies of its interaction with biological macromolecules. wikipedia.org Advanced NMR techniques can also be used to study the metabolism and kinetics of biological systems by tracing the deuterated label. studymind.co.uk
Chiral Separation Techniques: As a chiral molecule, the enantiomeric purity of this compound is critical. Supercritical fluid chromatography (SFC) is an emerging "green" separation technique that offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and higher efficiency. researchgate.netchromatographyonline.comselvita.com The use of supercritical CO₂ as the mobile phase makes SFC an environmentally friendly option. chromatographyonline.comselvita.com Chiral SFC, particularly when coupled with mass spectrometry (SFC-MS), could provide a highly sensitive and efficient method for the enantioselective analysis of this compound and its metabolites. chromatographyonline.comacs.org
Hyphenated Spectroscopic Techniques: The coupling of separation techniques with advanced spectroscopic methods can provide comprehensive characterization. For instance, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be used in conjunction with non-deuterated N-Butyl Nortadalafil to study its binding interactions with target proteins. acs.orgbiophysics-reports.org The presence of the butyl group in N-Butyl Nortadalafil could be compared to tadalafil to understand the impact of this substitution on protein dynamics upon binding.
| Emerging Technique | Potential Application for this compound | Key Advantages |
| Deuterium (²H) NMR | Direct analysis of deuterated sites, study of molecular dynamics. | High isotopic specificity, provides unique structural information. wikipedia.org |
| Chiral Supercritical Fluid Chromatography (SFC) | Enantiomeric purity determination, separation of chiral metabolites. | Faster analysis, reduced solvent use, environmentally friendly. researchgate.netchromatographyonline.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing protein-ligand interactions and conformational changes. | Provides information on protein dynamics in solution. biophysics-reports.org |
Computational Chemistry and Theoretical Modeling of Reactivity and Structure
Computational chemistry and theoretical modeling offer powerful tools to investigate the chemical properties of this compound at a molecular level, providing insights that can be challenging to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations: Molecular docking studies could be employed to predict and analyze the binding mode of this compound to its biological targets, such as phosphodiesterase type 5 (PDE5). nih.govresearchgate.net By comparing the docking scores and binding interactions of this compound with its non-deuterated counterpart and tadalafil, researchers could investigate the influence of the n-butyl group and the deuterium labeling on binding affinity and selectivity. nih.gov Molecular dynamics (MD) simulations can further explore the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions and the conformational changes induced upon binding. researchgate.net
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various electronic properties of this compound, including its molecular orbital energies, charge distribution, and reactivity indices. These calculations can help in understanding its chemical reactivity and predicting sites that are susceptible to metabolic transformation. Furthermore, theoretical calculations of NMR and vibrational spectra can aid in the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of related nortadalafil analogs, QSAR models could be developed to correlate their structural features with their biological activity. While this compound itself is primarily a research tool, data from its non-deuterated counterpart and other analogs could contribute to building robust QSAR models. These models could then be used to predict the activity of new, unsynthesized analogs and guide the design of compounds with improved properties.
| Modeling Technique | Research Focus | Expected Insights |
| Molecular Docking | Binding mode prediction with target proteins (e.g., PDE5). | Understanding key binding interactions and the role of the n-butyl group. nih.gov |
| Molecular Dynamics (MD) Simulations | Dynamic behavior and stability of the ligand-protein complex. | Information on conformational changes and binding free energies. researchgate.net |
| Quantum Chemical Calculations (DFT) | Electronic structure and reactivity. | Prediction of metabolic sites and interpretation of spectroscopic data. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predictive models for designing new analogs with enhanced properties. |
Exploration of Additional Chemical Derivatization for Research Probes
The core structure of this compound provides a versatile scaffold for the development of novel chemical probes to investigate biological systems. Its inherent properties as a ligand for specific proteins can be leveraged by attaching various functional moieties.
Fluorescent Probes: By chemically modifying the this compound structure to incorporate a fluorescent dye, it could be converted into a fluorescent probe. nih.govresearchgate.net Such probes would be invaluable for visualizing the subcellular localization of its target proteins in living cells using techniques like fluorescence microscopy. The choice of fluorophore would be critical to ensure that it does not significantly alter the binding affinity and specificity of the parent molecule.
Positron Emission Tomography (PET) Ligands: The tadalafil scaffold has been explored for the development of PET imaging agents. acs.orgnih.govfrontiersin.org Similarly, N-Butyl Nortadalafil could be derivatized with a positron-emitting radionuclide, such as fluorine-18, to create a PET ligand. acs.org A deuterated version might offer altered metabolic stability, which could be advantageous for an imaging agent. nih.gov Such a radiotracer would enable the non-invasive in vivo quantification and visualization of its target protein distribution in the body, which could have applications in both preclinical research and clinical diagnostics.
Affinity-Based Probes: The this compound molecule could be functionalized with a reactive group or a photoaffinity label to create an affinity-based probe. These probes are designed to bind to their target protein and then form a covalent bond upon activation (e.g., by UV light). This would allow for the irreversible labeling and subsequent identification of the target protein and its interacting partners from complex biological samples.
| Type of Research Probe | Functional Moiety to be Incorporated | Research Application |
| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging and localization of target proteins. nih.gov |
| PET Ligand | Positron-emitting radionuclide (e.g., ¹⁸F) | In vivo imaging of target protein distribution. acs.orgnih.gov |
| Affinity-Based Probe | Reactive group (e.g., electrophile, photoaffinity label) | Target identification and validation, study of protein interactions. |
Q & A
Basic: What experimental design frameworks are recommended for optimizing the synthesis of N-Butyl Nortadalafil-d9?
The Box-Behnken design (BBD) is a robust statistical approach for optimizing reaction parameters (e.g., temperature, reagent ratios, reaction time) while minimizing experimental runs. This design allows researchers to model nonlinear relationships between variables and identify optimal conditions through response surface methodology. For example, BBD has been successfully applied to hydrolysis reactions of n-butyl acetate, demonstrating that temperature and reactant concentration significantly influence conversion rates . When adapting BBD to this compound synthesis, include validation steps such as residual analysis (e.g., normal probability plots) to ensure model reliability .
Basic: What analytical techniques are critical for validating the purity and structural integrity of this compound?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is essential for quantifying purity and confirming deuterium incorporation. Deuterated standards like this compound require isotope ratio validation to ensure ≥98% isotopic enrichment, as seen in protocols for norfentanyl-d5 . Nuclear magnetic resonance (NMR) spectroscopy should also be employed to verify structural fidelity, with emphasis on reporting solvent sources, instrument specifications (e.g., magnetic field strength), and spectral resolution parameters to meet NIH preclinical reporting standards .
Basic: How should statistical methods be integrated into pharmacokinetic studies involving this compound?
Statistical analysis must be planned during experimental design to avoid post hoc bias. Collaborate with a statistician to select appropriate tests (e.g., ANOVA for dose-response comparisons, nonlinear regression for pharmacokinetic modeling). For small-sample preclinical studies, emphasize effect sizes and confidence intervals over p-values to mitigate false positives. Adhere to guidelines requiring explicit documentation of statistical software, version, and data transformation methods .
Advanced: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Conflicting results may arise from differences in metabolic activation or species-specific responses. Conduct interspecies comparative studies using primary hepatocytes or organ-on-chip models to isolate metabolic pathways. For example, n-butyl chloroformate toxicity in rats showed respiratory distress at 200 ppm, but human data were absent, necessitating conservative uncertainty factors (e.g., 10-fold adjustments) in risk assessments . Additionally, apply systematic review frameworks (e.g., PRISMA) to contextualize findings against existing literature and identify methodological gaps .
Advanced: What strategies are effective for integrating multi-omics data in mechanistic studies of this compound?
Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools like pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biological networks. For deuterated compounds, prioritize stable isotope tracing to track metabolic fate. Ensure raw data are deposited in public repositories (e.g., MetaboLights) with standardized metadata, as emphasized by EUFIC guidelines for reproducibility .
Advanced: What protocols ensure long-term stability of this compound in storage?
Conduct accelerated stability studies under varying temperatures (−20°C to 25°C) and humidity levels (40–75% RH) over 6–12 months. Use HPLC-MS to monitor degradation products and apply Arrhenius kinetics to predict shelf life. Reference storage conditions for similar compounds, such as norfloxacin (0–6°C for stability ), and document deviations in methodology to align with preclinical checklists .
Basic: What reporting standards are mandatory for publishing preclinical data on this compound?
Follow NIH guidelines for detailed method reporting, including animal welfare protocols, cell line authentication, and reagent batch numbers. Include a statistical checklist specifying sample size justification, randomization methods, and blinding procedures . For analytical data, provide raw spectra (NMR, MS) in supplementary materials and specify purity thresholds (e.g., >98% by HPLC) as per chemical catalog standards .
Advanced: How can researchers design mechanistic studies to elucidate the tissue-specific effects of this compound?
Use ex vivo organotypic cultures or precision-cut tissue slices to model tissue-specific responses. For example, n-butyl chloroformate’s irritant effects in rat lungs were linked to direct tissue reactivity, suggesting localized mechanisms . Incorporate high-content imaging (e.g., confocal microscopy) to quantify cellular stress markers and validate findings with orthogonal assays (e.g., ATP luminescence for viability). Address ethical considerations by minimizing animal use through in silico modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
